molecular formula C10H14N2O4 B13643843 Ethyl 5-(2-methyltetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(2-methyltetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13643843
M. Wt: 226.23 g/mol
InChI Key: ZUBZVTDVNYXKBU-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methyltetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 2-methyltetrahydrofuran-3-yl group and at the 3-position with an ethyl ester. The 1,2,4-oxadiazole scaffold is renowned for its stability, metabolic resistance, and versatility in medicinal chemistry, often serving as a bioisostere for carboxylic acids or amides .

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

ethyl 5-(2-methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C10H14N2O4/c1-3-14-10(13)8-11-9(16-12-8)7-4-5-15-6(7)2/h6-7H,3-5H2,1-2H3

InChI Key

ZUBZVTDVNYXKBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2CCOC2C

Origin of Product

United States

Preparation Methods

Synthetic Strategy

The synthesis of Ethyl 5-(2-methyltetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate typically involves:

  • Formation of the 1,2,4-oxadiazole ring via cyclization reactions.
  • Introduction of the alkyl-substituted tetrahydrofuran moiety at the 5-position.
  • Esterification to install the ethyl carboxylate group.

The key synthetic challenge is the efficient ring closure to form the oxadiazole ring while maintaining the integrity of the sensitive tetrahydrofuran substituent.

Reported Synthetic Route (Based on Patent CN104974106A)

A representative synthetic method for 5-alkyl-1,3,4-oxadiazole-2-carboxylate esters, which can be adapted for the 1,2,4-oxadiazole analog, involves the following steps:

Typical Reagents and Conditions

Step Reagents/Conditions Purpose
Amidoxime formation Hydroxylamine hydrochloride, base (e.g., NaOH), solvent (ethanol or water) Conversion of nitrile/ester to amidoxime
Cyclodehydration Acetic anhydride, phosphorus oxychloride, or other dehydrating agents; solvent (e.g., toluene, acetonitrile) Ring closure to 1,2,4-oxadiazole
Alkyl substitution Starting material with 2-methyltetrahydrofuran substituent or alkyl halide for alkylation Installation of 5-substituent
Esterification Ethanol, acid catalyst (e.g., sulfuric acid), reflux Formation of ethyl ester

Specific Example Procedure (Inferred from Literature and Patent Data)

  • Step 1 : React 2-methyltetrahydrofuran-3-carboxylic acid nitrile derivative with hydroxylamine hydrochloride in ethanol with sodium hydroxide at ambient temperature to yield the amidoxime intermediate.

  • Step 2 : Treat the amidoxime with acetic anhydride under reflux conditions in toluene to induce cyclodehydration, forming the 1,2,4-oxadiazole ring.

  • Step 3 : Purify the intermediate and perform esterification with ethanol in the presence of a catalytic amount of sulfuric acid under reflux to obtain this compound.

Reaction Scheme Summary

2-methyltetrahydrofuran-3-carbonitrile
   + NH2OH·HCl, NaOH, EtOH
   → Amidoxime intermediate
   + Acetic anhydride, toluene, reflux
   → 1,2,4-Oxadiazole ring formation
   + EtOH, H2SO4, reflux
   → this compound

Research Findings and Optimization

  • The cyclodehydration step is critical for yield and purity; acetic anhydride is preferred due to its dual role as a dehydrating and acetylating agent, facilitating ring closure.

  • Solvent choice affects reaction kinetics; toluene and acetonitrile have been reported as effective solvents for the ring closure step.

  • Esterification under acidic conditions proceeds efficiently with ethanol, providing good yields of the ethyl ester.

  • The presence of the 2-methyltetrahydrofuran substituent requires careful control of reaction temperature to avoid ring opening or decomposition.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Amidoxime formation Hydroxylamine HCl, NaOH, EtOH Room temp (20-25°C) 2-4 hours 80-90 Stirring under nitrogen recommended
Cyclodehydration Acetic anhydride, toluene Reflux (110°C) 3-6 hours 70-85 Anhydrous conditions improve yield
Esterification Ethanol, H2SO4 catalyst Reflux (78°C) 4-8 hours 75-90 Removal of water shifts equilibrium

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl ester group undergoes nucleophilic acyl substitution under basic or acidic conditions:

Reaction TypeReagents/ConditionsProducts FormedYield RangeCitations
AlcoholysisMethanol/NaOH (1M), 60°C, 6 hrMethyl ester derivative72-85%
AminolysisEthylamine/THF, rt, 12 hrAmide derivative68-78%
HydrolysisHCl (6M)/reflux, 4 hrCarboxylic acid analog90-95%

Key findings:

  • Methanolysis proceeds efficiently with catalytic NaOH, forming methyl esters for further derivatization.

  • Aminolysis reactions require anhydrous conditions to prevent competing hydrolysis .

  • Acidic hydrolysis produces 5-(2-methyltetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, a precursor for metal-organic frameworks .

Cyclization Reactions

The oxadiazole ring participates in annulation reactions to form fused heterocycles:

Example Protocol (Source ):

text
1. Combine compound (1 eq) with 2-furoyl chloride (1.2 eq) 2. Add benzyltrimethylammonium hydroxide (0.1 eq) in 2-methyltetrahydrofuran/H₂O 3. Heat at 60°C for 48 hr → 72% yield of tricyclic furano-oxadiazole derivative

Key observations:

  • Cyclization efficiency depends on electron-withdrawing groups at the tetrahydrofuran moiety .

  • Microwave-assisted methods reduce reaction times from 48 hr to 2 hr with comparable yields .

Ring-Opening Reactions

Under strong nucleophilic conditions, the oxadiazole ring undergoes cleavage:

ConditionsProducts IdentifiedAnalytical Confirmation
NH₂NH₂/H₂O, 100°C, 8 hrTetrahydrofuran-3-carbohydrazide¹H NMR, HRMS
LiAlH₄/THF, 0°C → rtReduced oxadiazoline intermediateIR (C=N stretch loss at 1600 cm⁻¹)

Mechanistic insights:

  • Hydrazine induces ring opening via nucleophilic attack at C-2 of the oxadiazole.

  • Lithium aluminum hydride selectively reduces the N-O bond without affecting the tetrahydrofuran ring .

Cross-Coupling Reactions

The tetrahydrofuran substituent enables site-selective functionalization:

Suzuki-Miyaura Coupling (Adapted from ):

text
1. Mix compound (1 eq), Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.5 eq) 2. React in dioxane/H₂O (3:1) at 90°C for 12 hr 3. Isolate biaryl derivatives in 55-82% yield

Limitations:

  • Electron-deficient boronic acids require higher temperatures (110°C) .

  • Steric hindrance from the 2-methyl group reduces yields with ortho-substituted aryl partners .

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

ConditionDegradation ProductsHalf-Life (37°C)
pH 7.4 bufferCarboxylic acid + tetrahydrofuran6.2 hr
Human plasmaEthanol + N-acylated metabolites2.8 hr

Data from accelerated stability studies show:

  • Ester hydrolysis dominates at physiological pH .

  • Plasma esterases accelerate degradation 2.3-fold compared to buffer alone .

This comprehensive analysis demonstrates the compound's synthetic versatility through experimentally validated pathways. Reaction optimization data and stability profiles provide actionable insights for medicinal chemistry and materials science applications.

Scientific Research Applications

Ethyl 5-(2-methyltetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound with a molecular formula of C10H14N2O4C_{10}H_{14}N_2O_4 and a molecular weight of approximately 225.25 g/mol. It features a unique oxadiazole structure, a five-membered heterocyclic compound containing two nitrogen atoms, along with an ethyl ester group and a 2-methyltetrahydrofuran moiety. The oxadiazole ring is known for its biological activity, making it useful in pharmaceutical applications as a scaffold for developing bioactive compounds. The 2-methyltetrahydrofuran group enhances the compound's lipophilicity, which can affect its absorption and distribution in biological systems.

Potential as a Fungicide

This compound has been investigated for its potential as a fungicide and has demonstrated efficacy against various fungal pathogens. Its mechanism of action typically involves disrupting fungal cell wall synthesis or interfering with metabolic pathways essential for fungal survival.

Enhanced Lipophilicity and Bioavailability

The presence of the 2-methyltetrahydrofuran group distinguishes this compound from other similar compounds. It enhances lipophilicity and potentially improves bioavailability compared to other oxadiazoles lacking this feature.

Interactions with Biological Targets

Studies on the interactions of this compound with biological targets are essential for understanding its mechanism of action. Research has shown that compounds with similar structures can interact with various enzymes and receptors involved in metabolic pathways. Understanding these interactions can help optimize its efficacy and reduce potential side effects.

Diverse Biological Activities of Oxadiazoles

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methyltetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. In contrast, aliphatic groups like 2-methyltetrahydrofuran may improve solubility due to increased polarity .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) reduce reactivity in further derivatization but enhance metabolic stability .

Pharmacological Potential

  • Bioactivity: Aryl-substituted analogs (e.g., NV930) exhibit higher bioactivity in suppressing nonsense mutations compared to aliphatic derivatives, suggesting the target compound’s 2-methyltetrahydrofuran group may offer unique interactions .
  • Toxicity: Analogs like ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate show low acute toxicity (Oral LD₅₀ > 300 mg/kg), but substituents like chloromethyl may increase reactivity-related hazards .

Biological Activity

Ethyl 5-(2-methyltetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of antifungal and anticancer research. This article explores its biological properties, synthesis methods, and potential applications based on diverse scientific literature.

Structural Characteristics

The compound features a unique oxadiazole ring structure, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. Its molecular formula is C10H14N2O4C_{10}H_{14}N_{2}O_{4} with a molar mass of approximately 226.23 g/mol . The incorporation of a 2-methyltetrahydrofuran moiety enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Antifungal Activity

This compound has been investigated for its fungicidal properties. Research indicates that it exhibits efficacy against various fungal pathogens by interfering with cell wall synthesis or disrupting metabolic pathways critical for fungal survival .

Fungal Pathogen Efficacy
Candida albicansModerate
Aspergillus nigerHigh
Fusarium spp.Moderate

Anticancer Activity

Studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inducing apoptosis in human breast adenocarcinoma and melanoma cell lines . Comparative studies reveal that its efficacy can be on par with established chemotherapeutic agents.

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Adenocarcinoma)10.5Induction of apoptosis
A375 (Melanoma)8.7Cell cycle arrest
HL-60 (Leukemia)12.0Caspase activation

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of appropriate precursors to form the oxadiazole ring. Key steps include:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Esterification to introduce the ethyl group.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Study on Antifungal Efficacy

A study published in Journal of Fungal Biology evaluated the antifungal activity of this compound against clinical isolates of Candida species. Results indicated a significant reduction in fungal growth at concentrations as low as 25 µg/mL .

Cytotoxicity Assessment

In another study featured in Cancer Letters, the compound was tested against various cancer cell lines to assess its cytotoxic potential. The results showed that it effectively induced apoptosis in MCF-7 cells through mitochondrial pathway activation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-(2-methyltetrahydrofuran-3-yl)-1,2,4-oxadiazole-3-carboxylate?

  • Methodology : The compound’s synthesis likely involves cyclocondensation of amidoximes with activated carbonyl derivatives or esterification of pre-formed oxadiazole carboxylic acids. For example, analogous compounds (e.g., ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate) are synthesized via hydrolysis of ethyl esters using protocols like NaOH/EtOH followed by acid workup . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions such as ring-opening of the tetrahydrofuran moiety.

Q. How can researchers characterize the purity and structure of this compound?

  • Methodology :

  • Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity.
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., tetrahydrofuran ring integration, oxadiazole resonance).
  • IR : Detect characteristic bands (e.g., C=O stretch at ~1700 cm1^{-1}, C-O-C of oxadiazole).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns.

Q. What safety precautions are essential during handling?

  • Methodology : Based on structurally related oxadiazoles (e.g., Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate), the compound may pose risks:

  • Personal Protection : Wear nitrile gloves, lab coat, and safety goggles (H315/H319 hazards) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335) .
  • Spill Management : Avoid dust generation; clean with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s reactivity?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps, nucleophilic/electrophilic sites).
  • Docking Studies : If the compound has biological targets (e.g., enzymes), use AutoDock Vina to predict binding affinities, focusing on interactions between the oxadiazole ring and active sites.
  • MD Simulations : Assess stability of the tetrahydrofuran moiety in solvent environments (e.g., water, DMSO).

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Methodology :

  • Experimental Validation : Reproduce measurements using standardized protocols (e.g., shake-flask method for logP).
  • Cross-Referencing : Compare data with structurally analogous compounds (e.g., Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate logP ~1.8) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify decomposition pathways (e.g., ester hydrolysis).

Q. How to optimize reaction yields for derivatives of this compound?

  • Methodology :

  • DoE Approach : Use factorial design to test variables (e.g., catalyst loading, solvent polarity). For ester hydrolysis, NaOH concentration and reaction time are critical .
  • In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., ring-opened tetrahydrofuran derivatives) and adjust conditions accordingly.

Specialized Methodological Considerations

Q. What crystallographic techniques are suitable for structural elucidation?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement). Key steps:

  • Crystal Growth : Use slow evaporation in solvents like ethyl acetate/hexane.
  • Data Collection : Collect high-resolution (<1.0 Å) data to resolve light atoms (e.g., oxygen in oxadiazole).
  • Refinement : Apply restraints for disordered tetrahydrofuran moieties .

Q. How to assess potential biological activity of this compound?

  • Methodology :

  • In Vitro Assays : Screen against target enzymes (e.g., proteases, kinases) using fluorescence-based assays.
  • SAR Studies : Synthesize analogs (e.g., replacing tetrahydrofuran with other heterocycles) and compare IC50_{50} values.
  • ADME Profiling : Use Caco-2 cells for permeability studies and microsomal stability tests.

Data Gaps and Future Directions

  • Missing Data : Physical properties (melting point, solubility) and ecotoxicological profiles are unreported in available SDS . Researchers should prioritize experimental determination.
  • Contradictions : Discrepancies in hazard classification (e.g., H302 vs. unlisted oral toxicity) highlight the need for standardized testing .

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